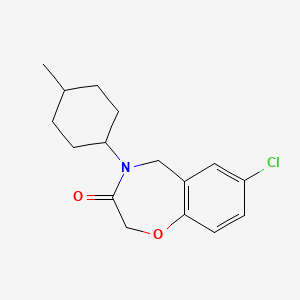

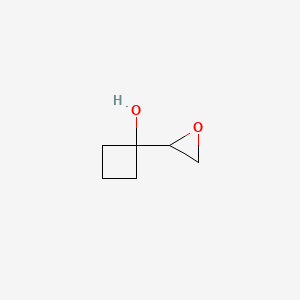

7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound that is a member of the 1,4-benzoxazepin class of compounds. It is a synthetic compound that has been used in a variety of scientific research applications.

Scientific Research Applications

CARDIOVASCULAR AND RESPIRATORY EFFECTS OF THE COMBINATION OF MIDAZOLAM AND KETAMINE

- The study discusses ataralgesic combinations, including 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one (diazepam), and their impacts on cardiovascular and respiratory systems. It highlights the shorter action duration and pharmacokinetics of such combinations (Langrehr & Erdmann, 1981).

CARDIOCIRCULATORY AND RESPIRATORY EFFECTS OF THE COMBINATION OF MIDAZOLAM AND KETAMINE

- This research underlines the effects of ataralgesic combinations, including 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one (diazepam), on cardiocirculatory and respiratory systems. It notes the reduced duration of action and better pharmacokinetic profile of midazolam compared to its predecessors (Langrehr & Erdmann, 1981).

Midazolam versus diazepam: different effects on systemic vascular resistance

- A study compares midazolam with 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one (diazepam) during cardiopulmonary bypass. It concludes that diazepam significantly decreases perfusion pressure and systemic vascular resistance compared to midazolam, showcasing the pharmacological differences between the two (Samuelson et al., 1981).

Neurology and Psychiatry

Imaging Cortical Dopamine D1 Receptors Using [11C]NNC112 and Ketanserin Blockage of the 5-HT2A Receptors

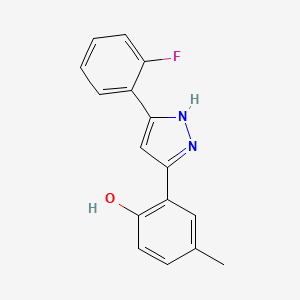

- The research utilizes [11C]NNC112 (8-chloro-7-hydroxy-3-methyl-5-(7-benzofuranyl)-2,3,4,5-tetrahydro-IH-3-benzazepine) for imaging cortical D1 receptors. It discusses the methodology and implications of using this compound in neurological studies, particularly in the context of D1 receptor imaging (Catafau et al., 2010).

SKF83959 Has Protective Effects in the Scopolamine Model of Dementia

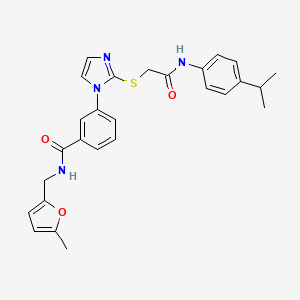

- The study explores the therapeutic potential of 6-chloro-7,8-dihydroxy-3-methyl-1-(3-methylphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (SKF83959) in treating cognitive dysfunctions in dementia models. It emphasizes the modulation of the hippocampal BDNF signaling pathway, suggesting a potential application in Alzheimer's disease treatment (Sheng et al., 2018).

properties

IUPAC Name |

7-chloro-4-(4-methylcyclohexyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO2/c1-11-2-5-14(6-3-11)18-9-12-8-13(17)4-7-15(12)20-10-16(18)19/h4,7-8,11,14H,2-3,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEZJMRYTLOKRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-4-(4-methylcyclohexyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2832116.png)

![6-(3,4-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2832120.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2832123.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2832124.png)

![5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2832128.png)

![6-(3-Fluorophenyl)-2-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2832135.png)

![2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2832138.png)